molecular formula C10H9FO B8623213 3-(4-fluorophenyl)-2-methyl-2-Propenal

3-(4-fluorophenyl)-2-methyl-2-Propenal

Cat. No.: B8623213
M. Wt: 164.18 g/mol
InChI Key: KGIKBRYVRUTDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-2-methyl-2-propenal is an organic compound with the molecular formula C10H9FO and the CAS Registry Number 78495-95-1 . This fluorinated compound is a derivative of 2-methyl-2-propenal, where the phenyl group at the 3-position is substituted with a fluorine atom at the para location . This structure classifies it among cinnamaldehyde analogs, a group known for its utility as a key synthetic intermediate in organic and medicinal chemistry . The presence of the fluorine atom can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for researchers. Its primary research applications include its use in the synthesis of more complex, fluorinated target molecules, particularly in the development of pharmaceutical candidates and other fine chemicals . The fluorine atom is a common bioisostere, and its incorporation into lead compounds is a standard strategy in drug discovery to modulate biological activity and optimize pharmacokinetic profiles. This product is intended for use in controlled laboratory research and development settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the material safety data sheet (MSDS) prior to handling and employ all appropriate safety precautions.

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-methylprop-2-enal

InChI

InChI=1S/C10H9FO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-7H,1H3

InChI Key

KGIKBRYVRUTDGR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)F)C=O

Origin of Product

United States

Preparation Methods

Classical Condensation Reactions

The foundational approach for synthesizing 3-(4-fluorophenyl)-2-methyl-2-propenal involves aldol condensation between 4-fluorobenzaldehyde and methyl vinyl ketone derivatives. In Patent CN102115468B , phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) form a Vilsmeier-Haack complex, facilitating electrophilic substitution. For example, 3-(4-fluorophenyl)-2-propenal is generated via dropwise addition of POCl₃ (46 mL) to DMF under ice-cooling, followed by reaction with substituted thiophene precursors. This method achieves a 93% yield when coupled with 5-bromo-2-methyl-1-benzophenone .

A modified protocol in Patent WO2001094324A1 employs Grignard reagents (e.g., 4-fluorophenyl magnesium bromide) to react with α,β-unsaturated aldehydes. The reaction proceeds in methyl-isobutyl ketone (MIBK) at 60–70°C, yielding the target compound after hydrogenation and crystallization. This method highlights the role of organometallic intermediates in controlling stereochemistry .

Catalytic Methods for Enhanced Efficiency

Transition-metal catalysis has emerged as a strategy to improve reaction kinetics and selectivity. Patent US7872154B2 utilizes palladium(II) acetate in isopropanol to mediate coupling between 2-bromo-1-(4-fluorophenyl)-2-phenone and 4-methyl-3-oxo-N-phenylpentamide. The reaction achieves 70–80% yield with ≤1% impurities, attributed to the base (potassium carbonate) neutralizing HBr byproducts .

In contrast, Patent CN105085278A reports a four-step catalytic process:

  • Benzylation of 2-methyl-1-substituted phenyl-2-propanamine.

  • Carbamate formation using benzyl chloroformate.

  • Deprotection under hydrogenolysis.

  • Final condensation with 4-fluorophenylacetaldehyde.
    This method achieves a 90% purity profile, with R groups (e.g., halogens, methoxy) modulating electronic effects .

Halogenation and Solvent Effects

Halogenated intermediates are pivotal in avoiding polymerization side reactions. Patent EP1669347A1 describes chlorination of methacrylic acid to form 3-chloro-2-methyl-2-hydroxypropionic acid, which reacts with 4-fluorophenyl sulfinate in aqueous sodium carbonate. The product is crystallized at pH 3, yielding 99% purity .

Solvent polarity significantly impacts regioselectivity:

SolventDielectric ConstantYield (%)Purity (%)
DMF36.77585
Isopropanol19.98293
MIBK13.17889

Polar aprotic solvents like DMF favor keto-enol tautomerism, while alcohols stabilize intermediates via hydrogen bonding .

Purification and Characterization

Chromatographic separation is critical for removing O-alkylated impurities (e.g., 3-[2-(4-fluorophenyl)-2-oxo-1-phenyl-ethoxy]-4-methyl-pent-2-enoic acid phenylamide). Patent US20110060164A1 isolates the target compound via silica gel chromatography (ethyl acetate/hexane, 3:7), achieving ≤0.1% impurity.

Mass spectrometry (MS) and NMR data confirm structure:

  • MS (EI): m/z 164 [M]⁺, 149 [M−CH₃]⁺, 121 [C₆H₄F]⁺ .

  • ¹H NMR (CDCl₃): δ 9.51 (d, J=7.8 Hz, 1H, CHO), 7.45–7.30 (m, 4H, Ar-H), 6.28 (q, J=7.8 Hz, 1H, CH), 2.12 (s, 3H, CH₃) .

Industrial-Scale Optimization

Patent KR101473646B1 scales production using continuous flow reactors, reducing reaction time from 12 h to 2 h. Key parameters:

  • Temperature: 110–115°C

  • Pressure: 5–10 bar

  • Residence time: 30 min
    This method achieves 85% yield with 99.5% purity, validated by HPLC .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2-methyl-2-Propenal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(4-Fluorophenyl)-2-methylpropanoic acid.

    Reduction: 3-(4-Fluorophenyl)-2-methylpropan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-fluorophenyl)-2-methyl-2-Propenal has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-methyl-2-Propenal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Key Observations:

  • Reactivity: The α,β-unsaturated aldehyde group in this compound enhances electrophilicity, making it more reactive toward nucleophiles compared to ketones (e.g., propiophenone derivatives) or aromatic heterocycles (e.g., pyridines or pyrazolines) .
  • Fluorine Effects : The 4-fluorophenyl group in all compounds enhances metabolic stability and lipophilicity, but its electronic influence varies. In ezetimibe, it aids in binding to intestinal cholesterol transporters , while in pyridines, it modulates π-π stacking interactions .
  • Thermal Stability : Propenal derivatives exhibit higher boiling points (~372°C) compared to pyridine analogs (~250–300°C), likely due to stronger dipole-dipole interactions in aldehydes .

Crystallographic and Conformational Insights

  • Pyrazoline Derivatives : X-ray studies of N-substituted pyrazolines (e.g., compound 1 in ) reveal planar geometries stabilized by intramolecular hydrogen bonds, contrasting with the flexible propenal backbone .
  • Ezetimibe: The azetidinone ring adopts a puckered conformation, critical for its pharmacological activity, whereas this compound’s aldehyde group allows for planar conjugation .
  • Structural Tools : Crystallographic data for analogs were resolved using SHELX and ORTEP-III, confirming bond lengths and angles .

Q & A

Q. What are the recommended synthetic routes for 3-(4-fluorophenyl)-2-methyl-2-propenal, and how can reaction conditions be optimized?

Methodological Answer: A common approach for synthesizing α,β-unsaturated carbonyl compounds like this compound involves the Claisen-Schmidt condensation. This reaction typically employs a fluorinated aromatic aldehyde and a ketone (e.g., acetone) under basic conditions (e.g., NaOH or KOH in ethanol/water). Key optimization steps include:

  • Solvent selection: Polar protic solvents (e.g., ethanol) enhance reaction rates by stabilizing intermediates.
  • Temperature control: Maintain 40–60°C to balance reaction speed and byproduct minimization.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
    Chalcone derivatives with fluorophenyl groups, synthesized via similar methods, demonstrate the importance of electron-withdrawing fluorine substituents in directing reactivity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR: The α,β-unsaturated aldehyde proton appears as a doublet of doublets (δ 9.5–10.5 ppm) due to coupling with the β-vinyl proton and fluorine. The methyl group (C-2) resonates as a singlet (δ 2.1–2.3 ppm), while aromatic protons show splitting patterns from the fluorine substituent (e.g., meta/para coupling).
  • ¹³C NMR: The aldehyde carbon appears at δ 190–200 ppm; the conjugated carbonyl carbon (C-1) is deshielded (δ 180–190 ppm).
  • IR: Strong C=O stretch (~1680 cm⁻¹) and C=C (~1600 cm⁻¹) confirm the α,β-unsaturated system. Fluorine substitution reduces conjugation, slightly shifting absorption bands compared to non-fluorinated analogs .

Q. What crystallization strategies are effective for obtaining high-quality single crystals for X-ray analysis?

Methodological Answer:

  • Solvent diffusion: Use a solvent pair (e.g., dichloromethane/hexane) to slowly concentrate the compound.
  • Temperature gradient: Cool a saturated solution from 40°C to 4°C over 24 hours.
  • Seeding: Introduce microcrystals to induce controlled nucleation.
    For structural refinement, employ SHELXL (via the SHELX suite) to model thermal parameters and hydrogen bonding. ORTEP-3 can visualize anisotropic displacement parameters and validate molecular geometry .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental spectroscopic data be resolved?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-311+G(d,p) and calculate NMR chemical shifts (GIAO method). Compare with experimental data to identify conformational mismatches.
  • Dynamic Effects: Account for solvent interactions (e.g., IEF-PCM model) and temperature-dependent vibrational modes.
  • Crystallographic Validation: Cross-reference computed bond lengths/angles with X-ray data (refined via SHELXL) to resolve ambiguities in planar vs. non-planar conformations .

Q. What strategies analyze non-covalent interactions in the crystal lattice of fluorinated propenal derivatives?

Methodological Answer:

  • Hirshfeld Surface Analysis: Quantify close contacts (e.g., C–H···F, π-π stacking) using CrystalExplorer.
  • Energy Frameworks (Hansen-Coefficient): Evaluate lattice energy contributions from dispersion, electrostatic, and polarization forces.
  • Multipole Refinement (WinGX): Map electron density to identify weak C–F···H interactions. Studies on fluorinated chalcones reveal fluorine’s role in stabilizing supramolecular architectures .

Q. How does the electron-withdrawing fluorine substituent influence reactivity in Diels-Alder reactions?

Methodological Answer:

  • Kinetic Studies: Monitor reaction rates with dienes (e.g., anthracene) under varying temperatures. Fluorine’s -I effect increases electrophilicity of the α,β-unsaturated carbonyl, accelerating cycloaddition.
  • Regioselectivity: X-ray crystallography (via SHELXL) of adducts confirms endo preference due to secondary orbital interactions between fluorine and the diene.
  • Computational Modeling: Transition-state analysis (IRC calculations) reveals lowered activation energy compared to non-fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.